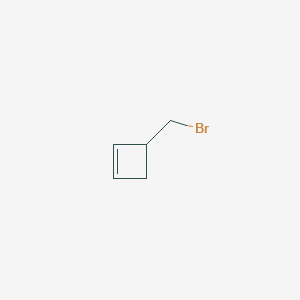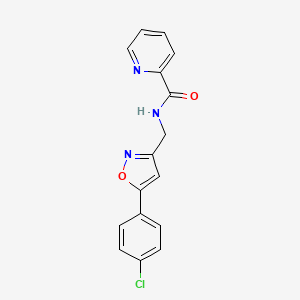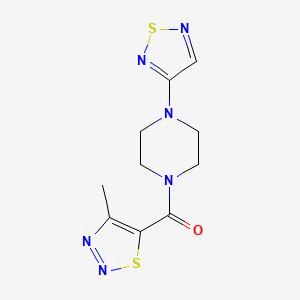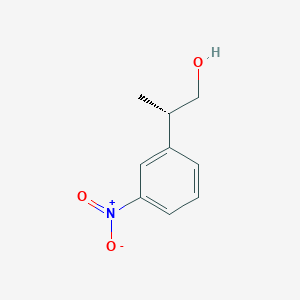![molecular formula C11H16ClNO2 B2909870 2-[(1-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 1485818-08-3](/img/structure/B2909870.png)
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is also known by its IUPAC name, (1-phenylethyl)alanine hydrochloride. This compound is a derivative of alanine, an amino acid, and features a phenylethyl group attached to the nitrogen atom of the amino acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]propanoic acid hydrochloride typically involves the reaction of alanine with phenylethylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Alanine and phenylethylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at room temperature.
Procedure: Alanine is dissolved in water, and phenylethylamine is added to the solution. Hydrochloric acid is then added dropwise to the mixture to form the hydrochloride salt. The reaction mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylethyl derivatives.
科学的研究の応用
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-[(1-Phenylethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with various receptors and enzymes, influencing their activity. The compound may act as an agonist or antagonist, depending on the specific target. The exact pathways involved can vary based on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
Phenylethylamine: A related compound with a similar structure but lacking the alanine backbone.
Phenylalanine: An amino acid with a phenyl group attached to the alpha carbon.
Amphetamine: A stimulant with a phenylethylamine backbone and additional functional groups.
Uniqueness
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride is unique due to its combination of an amino acid backbone with a phenylethyl group. This structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that are distinct from other similar compounds. Its versatility makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-(1-phenylethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10;/h3-9,12H,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPBILCKFQASGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2909787.png)
![3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2909790.png)




![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2909798.png)


![Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2909806.png)



